N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. The compound features:
- A benzo[d][1,3]dioxol-5-yloxy moiety, a bicyclic aromatic system known for its electron-rich properties and metabolic stability.
- A but-2-yn-1-yl linker, introducing rigidity through the alkyne group, which may influence conformational flexibility and binding interactions.
- An indol-3-yl group, a heteroaromatic system prevalent in bioactive molecules due to its capacity for π-π stacking and hydrogen bonding.
The compound has a molecular formula of C21H18N2O4, a molecular weight of 362.4 g/mol, and a CAS number of 1448069-68-8 .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(11-15-13-23-18-6-2-1-5-17(15)18)22-9-3-4-10-25-16-7-8-19-20(12-16)27-14-26-19/h1-2,5-8,12-13,23H,9-11,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEZOPUDAVUJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 389.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to an indole structure through a but-2-yn-1-yl chain, contributing to its diverse biological activities.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C23H19NO5 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1448061-19-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also exert similar effects. Research indicates that such compounds can induce apoptosis in cancer cells through the modulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in tumor progression and metastasis .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of synthesized derivatives against human solid tumor cell lines. The results demonstrated varying degrees of cytotoxicity, suggesting that structural modifications could enhance efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of inflammatory mediators. Similar compounds have been shown to reduce the levels of cytokines involved in inflammatory pathways. This mechanism is particularly relevant in diseases characterized by chronic inflammation .
Research Findings
In vitro studies on related compounds demonstrated significant inhibition of inflammatory markers in response to treatment, suggesting that this compound may possess similar anti-inflammatory effects .
Antimicrobial Activity
While the antimicrobial activity of this compound has not been extensively studied, related compounds have shown promising results against various bacterial pathogens. The presence of the benzo[d][1,3]dioxole structure is known to enhance antimicrobial activity due to its ability to interact with microbial membranes .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Benzoxazepine Derivative A | E. coli, S. aureus | 32 |
| Benzoxazepine Derivative B | Pseudomonas aeruginosa | 16 |
The biological activity of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yli)-2-(1H-indol-3-yl)acetamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory pathways.
- Cytokine Modulation : It influences the release and activity of pro-inflammatory cytokines.
- Membrane Interaction : The structural components allow for effective interaction with microbial membranes.
Comparison with Similar Compounds
Variations in the Acetamide Side Chain
*Estimated based on molecular formula.
Key Observations :
Piperazine-Based Analogues
Several piperazine derivatives with benzo[d][1,3]dioxole moieties (–3, 5) share structural motifs but differ in core functionality:
Key Observations :
- Piperazine derivatives exhibit higher yields (65–82%) compared to acetamide analogues (e.g., 75% for KCH-1521), suggesting synthetic challenges with alkyne linkers .
- The absence of a piperazine ring in the target compound may reduce basicity and alter pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
